N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core. This scaffold is substituted with a 4-fluorobenzyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2, which is further conjugated to a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-15(30)17-3-2-4-19(11-17)26-22(31)14-33-24-27-21-9-10-29(13-20(21)23(32)28-24)12-16-5-7-18(25)8-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,26,31)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZUMUJYJZQOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling a comparative analysis of substituent effects, physicochemical properties, and hypothetical bioactivity. Below is a detailed comparison:
Core Structure and Substituent Variations
Key Observations:
- Substituent Effects: The 3-acetylphenyl group in the target compound introduces a hydrogen-bond acceptor (acetyl), which may improve binding affinity compared to the non-polar 3-methylphenyl in . The 4-fluorobenzyl substituent increases lipophilicity (logP ~3.5), favoring membrane permeability, whereas the 4-chlorophenyl () and 4-methylphenyl () groups exhibit similar effects but differ in steric bulk and electronic properties . The sulfanyl-acetamide linker is conserved across analogs, suggesting its role in maintaining molecular rigidity and facilitating interactions with cysteine residues in enzymes .
Hypothetical Bioactivity and Selectivity
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Kinase Inhibition: Pyrido[4,3-d]pyrimidinones (e.g., ) are known to inhibit kinases like CDK2/cyclin E due to their ATP-binding site mimicry . The 4-fluorobenzyl group may enhance selectivity for kinases with hydrophobic pockets.
- Antimicrobial Activity: Thieno-pyrimidinones () have demonstrated antimicrobial properties, but the target compound’s acetylphenyl group may shift activity toward eukaryotic targets .
Physicochemical Properties
| Property | Target Compound | 3-Methylphenyl Analog | Benzothieno Analog |
|---|---|---|---|
| logP (Predicted) | ~3.8 | ~3.5 | ~4.2 |
| Solubility (µg/mL) | <10 (low) | <10 (low) | <5 (very low) |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
Implications:
- Low solubility across analogs suggests formulation challenges, necessitating prodrug strategies or salt forms.
- Higher logP in the benzothieno analog () may correlate with increased CNS penetration but also off-target toxicity .
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